molecular formula C14H9N3OS B15185728 2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one CAS No. 82828-62-4

2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one

Cat. No.: B15185728
CAS No.: 82828-62-4
M. Wt: 267.31 g/mol
InChI Key: QSPWQNWCPDPOGK-UHFFFAOYSA-N
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Description

2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under specific conditions. For example, starting materials such as substituted anilines and thiadiazoles could be used, with cyclization facilitated by reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazoles: Compounds with a similar core structure but different substituents.

    Quinazolines: Compounds with a similar quinazoline core but lacking the thiadiazole ring.

Uniqueness

2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is unique due to its specific combination of functional groups and heteroatoms, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

82828-62-4

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

14-methyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one

InChI

InChI=1S/C14H9N3OS/c1-8-16-17-13(18)11-6-9-4-2-3-5-10(9)7-12(11)15-14(17)19-8/h2-7H,1H3

InChI Key

QSPWQNWCPDPOGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C3=CC4=CC=CC=C4C=C3N=C2S1

Origin of Product

United States

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